Cas no 5439-39-4 (Propanedinitrile,2-(3-phenyl-2-propen-1-ylidene)-)

Propanedinitrile,2-(3-phenyl-2-propen-1-ylidene)- is a conjugated organic compound featuring a dinitrile functional group attached to a phenylpropenylidene backbone. This structure imparts strong electron-withdrawing properties, making it useful in organic synthesis, particularly in the preparation of dyes, pigments, and charge-transfer complexes. Its extended π-conjugation system enhances optical and electronic characteristics, suitable for applications in photovoltaics and nonlinear optical materials. The compound’s reactivity with nucleophiles and electrophiles allows for versatile derivatization, enabling tailored modifications for specific research or industrial needs. Its stability under ambient conditions ensures ease of handling in laboratory settings.
Propanedinitrile,2-(3-phenyl-2-propen-1-ylidene)- structure
5439-39-4 structure
Product name:Propanedinitrile,2-(3-phenyl-2-propen-1-ylidene)-
CAS No:5439-39-4
MF:C12H8N2
MW:180.20532
CID:374950
PubChem ID:5354612

Propanedinitrile,2-(3-phenyl-2-propen-1-ylidene)- Chemical and Physical Properties

Names and Identifiers

    • Propanedinitrile,2-(3-phenyl-2-propen-1-ylidene)-
    • 2-[(E)-3-phenylprop-2-enylidene]propanedinitrile
    • CINNAMALMALONONITRILE
    • (3-phenyl-2-propenylidene)-propanedinitrile
    • (E)-2-(3-Phenylallylidene)malononitrile
    • 1,1-dicyano-4-phenylbuta-1,3-diene
    • 2-(3-phenylallylidene) malononitrile
    • 2-(3-phenylprop-2-en-1-ylidene)propanedinitrile
    • AC1NS5Y0
    • Cinnamalmalonitril
    • cinnamylidene-malononitrile
    • Cinnamyliden-malononitril
    • NSC15107
    • DTXSID10417827
    • SCHEMBL9417087
    • 2-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]PROPANEDINITRILE
    • 1,1-Dicyano-4-phenylbutadiene
    • 2-[(2E)-3-phenyl-2-propenylidene]malononitrile
    • MFCD01578804
    • 5439-39-4
    • Cinnamylidenemalononitrile
    • ST50996831
    • NSC-15107
    • AKOS002951933
    • trans-1,1-dicyano-4-phenyl-1,3-butadiene
    • Inchi: InChI=1S/C12H8N2/c13-9-12(10-14)8-4-7-11-5-2-1-3-6-11/h1-8H/b7-4+
    • InChI Key: BQOCYDLOAKZPQE-QPJJXVBHSA-N
    • SMILES: C1=CC=C(C=C1)C=CC=C(C#N)C#N

Computed Properties

  • Exact Mass: 180.06884
  • Monoisotopic Mass: 180.068748264g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 47.6Ų

Experimental Properties

  • PSA: 47.58

Propanedinitrile,2-(3-phenyl-2-propen-1-ylidene)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
OR5281-250mg
1,1-Dicyano-4-phenylbutadiene
5439-39-4 98%
250mg
£15.00 2023-09-02
A2B Chem LLC
AG41686-1g
1,1-Dicyano-4-phenylbutadiene
5439-39-4
1g
$200.00 2024-04-19
Key Organics Ltd
PS-13764-1mg
1,1-Dicyano-4-phenylbutadiene
5439-39-4 >90%
1mg
£37.00 2025-02-09
Key Organics Ltd
PS-13764-5mg
1,1-Dicyano-4-phenylbutadiene
5439-39-4 >90%
5mg
£46.00 2025-02-09
Key Organics Ltd
PS-13764-50mg
1,1-Dicyano-4-phenylbutadiene
5439-39-4 >90%
50mg
£102.00 2025-02-09
Apollo Scientific
OR5281-1g
1,1-Dicyano-4-phenylbutadiene
5439-39-4 98%
1g
£46.00 2023-09-02
A2B Chem LLC
AG41686-250mg
1,1-Dicyano-4-phenylbutadiene
5439-39-4
250mg
$89.00 2024-04-19
Key Organics Ltd
PS-13764-10mg
1,1-Dicyano-4-phenylbutadiene
5439-39-4 >90%
10mg
£63.00 2025-02-09
Key Organics Ltd
PS-13764-100mg
1,1-Dicyano-4-phenylbutadiene
5439-39-4 >90%
100mg
£146.00 2025-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1581203-1g
2-(3-Phenylallylidene)malononitrile
5439-39-4 98%
1g
¥1008.00 2024-05-09

Additional information on Propanedinitrile,2-(3-phenyl-2-propen-1-ylidene)-

Propanedinitrile,2-(3-phenyl-2-propen-1-ylidene) and CAS No. 5439-39-4: A Comprehensive Overview

Propanedinitrile,2-(3-phenyl-2-propen-1-ylidene), identified by the chemical compound code CAS No. 5439-39-4, is a significant molecule in the realm of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural and functional attributes, has garnered considerable attention due to its potential applications in various scientific and industrial domains. The detailed exploration of this molecule not only sheds light on its chemical properties but also highlights its relevance in contemporary research and development.

The molecular structure of Propanedinitrile,2-(3-phenyl-2-propen-1-ylidene) consists of a propenedinitrile backbone substituted with a 3-phenyl-2-propen-1-ylidene group. This configuration imparts distinct reactivity and functionality to the compound, making it a valuable candidate for synthetic chemistry and material science applications. The presence of the phenyl group enhances the molecule's aromaticity, while the double bond in the propenylidene moiety contributes to its electrophilic nature, facilitating various chemical transformations.

In recent years, the study of Propanedinitrile,2-(3-phenyl-2-propen-1-ylidene) has been closely linked to advancements in pharmaceutical chemistry. Researchers have been exploring its role as an intermediate in the synthesis of complex organic molecules, including potential drug candidates. The compound's ability to undergo polymerization reactions has also been a focal point, particularly in the development of novel polymers with tailored properties. These materials could find applications in coatings, adhesives, and even biodegradable plastics.

The chemical reactivity of CAS No. 5439-39-4 is another area of intense interest. The molecule's double-bonded systems and electron-deficient centers make it susceptible to various types of reactions, such as addition reactions with nucleophiles and cross-coupling reactions with transition metals. These reactions are pivotal in constructing more intricate molecular architectures, which are essential for designing new therapeutic agents. For instance, researchers have investigated its use in generating heterocyclic compounds that exhibit bioactivity against specific targets.

One of the most compelling aspects of studying CAS No. 5439-39-4 is its potential in medicinal chemistry. The phenyl ring and the nitrile group are known pharmacophores that can interact with biological targets to elicit a desired therapeutic effect. By modifying these functional groups or introducing additional substituents, scientists can fine-tune the pharmacological properties of the compound. This flexibility makes it an attractive scaffold for drug discovery programs aimed at addressing various diseases.

The synthesis of Propanedinitrile,2-(3-phenyl-2-propen-1-ylidene) is another critical area that has seen significant advancements. Modern synthetic methodologies have enabled more efficient and scalable production processes for this compound. Techniques such as catalytic hydrogenation, Grignard reactions, and palladium-catalyzed cross-coupling reactions have been employed to construct the desired molecular framework with high precision. These improvements not only enhance yield but also reduce environmental impact by minimizing waste generation.

In conclusion, Propanedinitrile,2-(3-phenyl-2-propen-1-ylidene) (CAS No. 5439-39-4) represents a fascinating molecule with broad applications across multiple scientific disciplines. Its unique structural features and chemical reactivity make it a valuable tool for researchers working in organic synthesis, polymer science, and pharmaceutical development. As our understanding of this compound continues to evolve, we can anticipate further innovations that will contribute to advancements in medicine and material science.

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